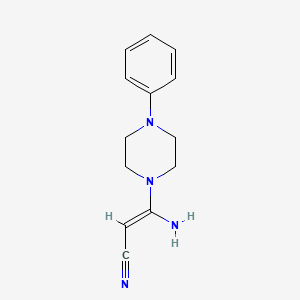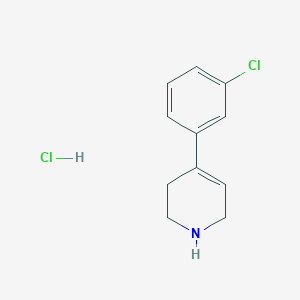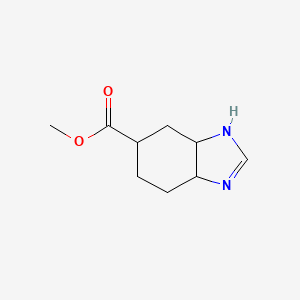
p-Terphenyl, 4-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Polychlorinated terphenyls (PCTs), including "p-Terphenyl, 4-chloro-", are a class of polyhalogenated compounds that were used in applications similar to polychlorinated biphenyls (PCBs). These compounds have been of interest due to their environmental persistence and potential for bioaccumulation, although their production ceased in the 1970s. The synthesis of PCTs involves the chlorination of technical terphenyl, which includes ortho-, meta-, and para-terphenyls, leading to complex mixtures of polychlorinated compounds .
Synthesis Analysis
The synthesis of "p-Terphenyl, 4-chloro-" and other PCTs can be achieved through the chlorination of terphenyls or by using the Suzuki-coupling reaction. The Suzuki-coupling method allows for the selective synthesis of PCTs by reacting benzeneboronic acids with dibromobenzenes, which can yield good results for specific PCT congeners. This method is particularly useful for creating reference standards for environmental analysis .
Molecular Structure Analysis
The molecular structure of PCTs, including "p-Terphenyl, 4-chloro-", can be characterized by various spectroscopic techniques such as NMR and FT-IR spectroscopy. These techniques help in confirming the structure and purity of the synthesized compounds. The FT-IR spectra, in particular, can be used to determine the chlorine substitution pattern in the terphenyl congeners .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of "p-Terphenyl, 4-chloro-" and related PCTs include their chromatographic behavior and mass spectrometric characteristics. The degree of chlorination affects their elution order in gas chromatography, with para-PCTs eluting differently than ortho- and meta-PCTs. Mass spectrometry in electron ionization and electron capture negative ion modes reveals differences in the molecular ion prominence and relative responses among the different PCT isomers .
Scientific Research Applications
Versatile Synthesis of p-Terphenyls
- Synthesis Methods : A versatile synthesis of Geländer-type p-terphenyls from diacetylenic precursors has been developed, offering excellent yields and confirmed structures through spectroscopy and X-ray crystallography (Modjewski, Lindeman, & Rathore, 2009).
Optical Applications
- Polarization Spectroscopy : p-Terphenyl is used in various optical devices, with electronic transitions investigated through synchrotron radiation linear dichroism spectroscopy, extending into the vacuum UV range. This study aids in understanding p-Terphenyl's applications as a wavelength shifter (Nguyen, Jones, Hoffmann, & Spanget-Larsen, 2018).
Electrochemistry and Electronics
- Electrochemical Properties : Research on terphenyl-bridged cyclometalated ruthenium–amine conjugated complexes demonstrates significant insights into their electrochemistry and electronic coupling, which is essential for applications in electronics (Li, Shen, Shao, & Zhong, 2018).
Liquid Crystal Properties
- Mesomorphic Properties : The synthesis and investigation of liquid-crystalline 4-alkyl-3-chloro(methyl)-4′-substituted biphenyls and terphenyls reveal that they form liquid-crystalline phases at lower temperatures and over a narrower range compared to their unsubstituted analogues (Bezborodov, Kondratenkov, Lapanik, & Trokhimets, 1991).
Photocatalysis
- Organo-Catalyst for Energy and Electron Transfer : p-Terphenyl has been converted into an effective photocatalyst for energy and electron transfer photoreactions in water, enhancing sustainable reaction conditions (Bertrams & Kerzig, 2021).
Polymers and Materials Science
- Polyamides and Polyimides : Soluble phenyl- or alkoxyphenyl-substituted rigid-rod polyamides and polyimides containing m-Terphenyls in the main chain have been synthesized, showcasing their potential in materials science (Spiliopoulos & Mikroyannidis, 1998).
Natural p-Terphenyls
- Biological Diversity : Natural p-Terphenyls display a range of biological activities, including cytotoxic, α-glucosidase inhibitory, antioxidant, and antimicrobial activities, attributed to their diverse structures (Li, Li, & Lou, 2018).
Third-Order Nonlinear Optical Response
- Nonlinear Optical Properties : Fluorinated terphenyl compounds have been synthesized and analyzed for their third-order nonlinear optical response, showing significant potential as efficient NLO molecules (Adeel et al., 2021).
Environmental Analysis
- Synthesis for Environmental Standards : The selective synthesis of polychlorinated terphenyls (PCTs) for environmental analytical purposes using the Suzuki-coupling reaction highlights the importance of PCTs in environmental analysis (Bahadir et al., 2003).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
This compound is a type of aromatic compound consisting of a central benzene ring substituted with two phenyl groups
Mode of Action
The central ring of p-Terphenyls, including 4-chloro-, is usually modified into more oxidized forms, such as para quinone and phenols . These modifications may influence the compound’s interactions with its targets and any resulting changes.
Biochemical Pathways
P-terphenyls have been reported to exhibit cytotoxic, antimicrobial, antioxidant, and α-glucosidase inhibitory effects . These effects suggest that p-Terphenyl, 4-chloro- may interact with multiple biochemical pathways, leading to a variety of downstream effects.
Result of Action
Given the reported biological activities of p-Terphenyls, it is plausible that p-Terphenyl, 4-chloro- could induce cytotoxicity, antimicrobial activity, antioxidant activity, and α-glucosidase inhibition .
properties
IUPAC Name |
1-chloro-4-(4-phenylphenyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl/c19-18-12-10-17(11-13-18)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRLWSKBKUFWID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20347484 |
Source


|
| Record name | 1,1':4',1''-Terphenyl, 4-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20347484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1762-83-0 |
Source


|
| Record name | 1,1':4',1''-Terphenyl, 4-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20347484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Bis[4-(trifluoromethyl)phenyl] sulfoxide](/img/structure/B3031091.png)
![[4-(2,2-Difluoroethoxy)-2-methylphenyl]amine hydrochloride](/img/structure/B3031092.png)




![1-[(3-Methylphenoxy)acetyl]piperazine](/img/structure/B3031099.png)
![2-Iodo-6-nitro-4-[(trifluoromethyl)sulphonyl]phenol](/img/structure/B3031102.png)
